![molecular formula C15H20ClN3O B5887036 3-chloro-N'-(1-propyl-4-piperidinylidene)benzohydrazide](/img/structure/B5887036.png)
3-chloro-N'-(1-propyl-4-piperidinylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N'-(1-propyl-4-piperidinylidene)benzohydrazide, also known as CPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPPB is a selective inhibitor of the protein phosphatase 2A (PP2A), which is involved in a variety of cellular processes, including cell growth, proliferation, and survival.
Mechanism of Action
3-chloro-N'-(1-propyl-4-piperidinylidene)benzohydrazide selectively inhibits the PP2A enzyme by binding to the catalytic subunit of the enzyme. This inhibition leads to the activation of downstream signaling pathways, such as the PI3K/Akt/mTOR pathway, which are involved in cell growth and survival. The activation of these pathways can lead to the inhibition of cancer cell growth and the protection of neurons from oxidative stress.
Biochemical and Physiological Effects:
3-chloro-N'-(1-propyl-4-piperidinylidene)benzohydrazide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the protection of neurons from oxidative stress, and the inhibition of viral replication. 3-chloro-N'-(1-propyl-4-piperidinylidene)benzohydrazide has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-chloro-N'-(1-propyl-4-piperidinylidene)benzohydrazide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 3-chloro-N'-(1-propyl-4-piperidinylidene)benzohydrazide in lab experiments is its selectivity for the PP2A enzyme, which allows for specific targeting of cellular pathways involved in disease processes. Additionally, 3-chloro-N'-(1-propyl-4-piperidinylidene)benzohydrazide has been found to have low toxicity in vitro and in vivo, making it a promising candidate for therapeutic applications. However, one limitation of using 3-chloro-N'-(1-propyl-4-piperidinylidene)benzohydrazide is its poor solubility in aqueous solutions, which may limit its effectiveness in certain experimental settings.
Future Directions
There are several future directions for research on 3-chloro-N'-(1-propyl-4-piperidinylidene)benzohydrazide, including the development of more efficient synthesis methods, the identification of new therapeutic applications, and the investigation of potential combination therapies. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 3-chloro-N'-(1-propyl-4-piperidinylidene)benzohydrazide and its potential limitations in therapeutic applications. Overall, 3-chloro-N'-(1-propyl-4-piperidinylidene)benzohydrazide shows promise as a potential therapeutic agent in the treatment of cancer, neurodegenerative diseases, and viral infections.
Synthesis Methods
3-chloro-N'-(1-propyl-4-piperidinylidene)benzohydrazide can be synthesized using a variety of methods, including the reaction of 3-chlorobenzohydrazide with 1-propyl-4-piperidone in the presence of a base. The resulting product can then be purified using column chromatography. Other methods of synthesis involve the use of different starting materials and reaction conditions.
Scientific Research Applications
3-chloro-N'-(1-propyl-4-piperidinylidene)benzohydrazide has been studied extensively for its potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections. In cancer research, 3-chloro-N'-(1-propyl-4-piperidinylidene)benzohydrazide has been shown to inhibit the growth and proliferation of cancer cells by targeting the PP2A pathway. In neurodegenerative disease research, 3-chloro-N'-(1-propyl-4-piperidinylidene)benzohydrazide has been found to protect neurons from oxidative stress and prevent the accumulation of toxic proteins, such as beta-amyloid and tau. In viral infection research, 3-chloro-N'-(1-propyl-4-piperidinylidene)benzohydrazide has been shown to inhibit the replication of several viruses, including HIV-1 and Zika virus.
properties
IUPAC Name |
3-chloro-N-[(1-propylpiperidin-4-ylidene)amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O/c1-2-8-19-9-6-14(7-10-19)17-18-15(20)12-4-3-5-13(16)11-12/h3-5,11H,2,6-10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VURWBIBQZHGNOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(=NNC(=O)C2=CC(=CC=C2)Cl)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N'-(1-propylpiperidin-4-ylidene)benzohydrazide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.